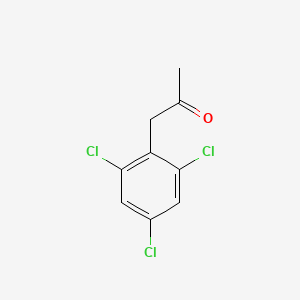
1-(2,4,6-Trichlorophenyl)propan-2-one
Cat. No. B3092474
Key on ui cas rn:
1228284-86-3
M. Wt: 237.5 g/mol
InChI Key: SSGBVBPQZPYPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08258169B2
Procedure details


To the stirred solution of 1,3,5-trichloro-2-((E)-2-nitro-propenyl)-benzene (5 g, 18.72 mmol) in H2O (20 ml) and MeOH (60 ml), iron powder (2.355 g, 42.12 mmoles) and conc. HCl (11.5 ml, 112 mmol) was added at ambient temperature under nitrogen environment. The reaction mixture was stirred at 70° C. for 1 hour. After 1 hour additional iron powder (2.355 g, 42.12 mmoles) and conc. HCl (11.5 ml, 112 mmol) was added, while stirring was continued for 2 hours at 70° C. After completion of the reaction, (confirmed by TLC) reaction mass was cooled to ambient temperature and MeOH was evaporated. The resulting residue was diluted with water and extracted with ethyl acetate (3×80 ml). Combined ethyl acetate layer was washed with water and brine and dried over anhydrous Na2SO4. The organic layer was concentrated under vacuum. The crude material was purified by column chromatography (silicagel 60-120μ mesh, hexane/ethylacetate 95:5) to afford 3.7 g (83.3% of theory) of 1-(2,4,6-Trichloro-phenyl)-propan-2-one.







Yield
83.3%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1/[CH:10]=[C:11](/[N+]([O-])=O)\[CH3:12].Cl.[OH2:17]>CO.[Fe]>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[CH2:10][C:11](=[O:17])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)\C=C(/C)\[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
11.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
2.355 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 70° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 2 hours at 70° C
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction, (confirmed by TLC) reaction mass
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
MeOH was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting residue was diluted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×80 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
Combined ethyl acetate layer was washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by column chromatography (silicagel 60-120μ mesh, hexane/ethylacetate 95:5)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)CC(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.7 g | |
| YIELD: PERCENTYIELD | 83.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
